Fluindione

Description

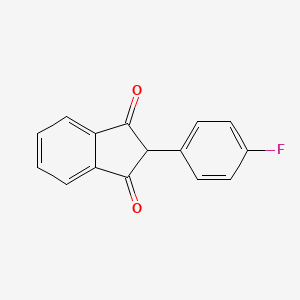

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASXCEITKQITLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046211 | |

| Record name | Fluindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957-56-2 | |

| Record name | Fluindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluindione [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluindione mechanism of action on VKORC1

An In-depth Technical Guide on the Mechanism of Action of Fluindione on VKORC1

Executive Summary

This compound, an indanedione-derivative oral anticoagulant, exerts its therapeutic effect by targeting the vitamin K cycle, a critical pathway for blood coagulation.[1] Its primary mechanism of action is the potent and competitive inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] This enzyme is essential for converting vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone. By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, thereby preventing the necessary post-translational gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][4] This leads to the circulation of inactive clotting factors and a subsequent reduction in the blood's coagulability. Genetic polymorphisms in the VKORC1 gene are a major determinant of inter-individual variability in this compound dose requirements.[5]

Core Mechanism of Action: Competitive Inhibition of VKORC1

This compound functions as a direct inhibitor of VKORC1, the rate-limiting enzyme in the vitamin K cycle. The catalytic action of VKORC1 is to reduce vitamin K 2,3-epoxide (KO) to vitamin K quinone (K), and subsequently to vitamin K hydroquinone (KH₂), which serves as a cofactor for the gamma-glutamyl carboxylase (GGCX).[6]

Kinetic studies performed in cell-based assays have elucidated that this compound acts as a competitive inhibitor of VKORC1 with respect to its substrate, vitamin K 2,3-epoxide.[2][3] This is distinct from the mixed-type inhibition observed with warfarin.[2][3] As a competitive inhibitor, this compound binds to the active site of VKORC1, directly competing with the natural substrate. This mode of inhibition implies that the effect of this compound can be surmounted by sufficiently high concentrations of the substrate.[2] Structurally, this compound, as a 1,3-indandione derivative, is understood to interact with key residues in the VKORC1 active site, including hydrogen bonding with asparagine 80 (Asn80) and tyrosine 139 (Tyr139).[7]

The Vitamin K Cycle and Point of Inhibition

The vitamin K cycle is a crucial physiological process occurring in the endoplasmic reticulum. This compound's intervention point is the enzymatic step catalyzed by VKORC1.

Quantitative Data: Inhibition Potency and Pharmacogenetics

The inhibitory effect of this compound on VKORC1 has been quantified, and its clinical efficacy is significantly modulated by genetic factors.

In Vitro Inhibition of VKORC1

Cell-based assays have determined the half-maximal inhibitory concentration (IC₅₀) of this compound against VKORC1. The potency is influenced by the substrate used in the assay (Vitamin K₁ vs. Vitamin K₁ 2,3-epoxide).

| Compound | Enzyme Target | Substrate | IC₅₀ (nM) | Reference |

| This compound | VKORC1 | Vitamin K₁ | 4.8 | [8] |

| This compound | VKORC1 | Vitamin K₁ > O | 204 | [8] |

| Warfarin | VKORC1 | Vitamin K₁ | 10.3 | [8] |

| Warfarin | VKORC1 | Vitamin K₁ > O | 13.9 | [8] |

| Acenocoumarol | VKORC1 | Vitamin K₁ | 1.8 | [2] |

| Phenprocoumon | VKORC1 | Vitamin K₁ | 5.5 | [2] |

Table 1. Comparative IC₅₀ values of this compound and other vitamin K antagonists against VKORC1.

Impact of VKORC1 Genetic Polymorphisms

The most significant factor influencing this compound dose variability is the C1173T (rs9934438) single nucleotide polymorphism (SNP) in the VKORC1 gene.[5] The T allele is associated with increased sensitivity to this compound, necessitating lower maintenance doses to achieve the target International Normalized Ratio (INR).[5][9]

| VKORC1 Genotype (C1173T) | Average Daily Maintenance Dose (mg) | Standard Deviation (± mg) | Reference |

| CC (Wild Type) | 19.8 | 5.5 | [5][9] |

| CT (Heterozygous) | 14.7 | 6.2 | [5][9] |

| TT (Homozygous Variant) | 8.2 | 2.5 | [5][9] |

Table 2. Influence of VKORC1 C1173T genotype on stable this compound dose requirements.

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro and genetic assays.

Cell-Based VKORC1 Inhibition Assay

This protocol is adapted from methodologies used to determine the kinetic properties of VKORC1 inhibitors in a cellular environment.[2]

Objective: To measure the inhibitory activity (IC₅₀) and kinetic parameters of this compound on VKORC1.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells, specifically a line with endogenous VKOR function ablated (e.g., FIXgla-PC/HEK293 DGKO reporter cells), are used.

-

Transient Transfection: Cells are transiently transfected with a plasmid expressing wild-type human VKORC1.

-

Treatment: Transfected cells are cultured with a fixed concentration of vitamin K 2,3-epoxide (KO) (e.g., 5 µM) and treated with increasing concentrations of this compound (e.g., 0 to 30 nM).

-

Activity Measurement: VKORC1 activity is determined by measuring the secretion of a reporter protein (e.g., a Factor IX gamma-carboxyglutamic acid domain fused to prothrombin) whose proper folding and secretion are dependent on vitamin K-dependent carboxylation.

-

Data Analysis: The measured activity is plotted against the this compound concentration. A nonlinear regression curve fit is used to calculate the IC₅₀ value. For kinetic analysis (competitive vs. mixed-type inhibition), the experiment is repeated with varying concentrations of both the substrate (KO) and the inhibitor (this compound). Data are then visualized using Michaelis-Menten, Lineweaver-Burk, and Cornish-Bowden plots.[2]

VKORC1 C1173T Genotyping Protocol

This protocol outlines a common method for identifying the VKORC1 C1173T (rs9934438) polymorphism.[5]

Objective: To determine the patient's genotype (CC, CT, or TT) for the VKORC1 C1173T polymorphism.

Methodology:

-

Sample Collection: Genomic DNA is extracted from a patient's whole blood sample.

-

Genotyping Assay: A TaqMan allelic discrimination assay is performed using real-time PCR.

-

Reagents: The PCR reaction mixture includes the patient's DNA, PCR master mix, and a specific TaqMan SNP Genotyping Assay kit for rs9934438. This kit contains:

-

Forward and reverse primers to amplify the region containing the SNP.

-

Two TaqMan probes, each specific to one allele (C or T). The probes are labeled with different fluorescent reporter dyes (e.g., VIC for the C allele, FAM for the T allele).

-

-

Real-Time PCR: The sample undergoes thermal cycling. During amplification, the probe corresponding to the allele present in the patient's DNA hybridizes and is cleaved, releasing its reporter dye.

-

Allelic Discrimination: The real-time PCR instrument measures the fluorescence of each reporter dye at the end of the reaction. The resulting fluorescence pattern determines the genotype:

-

CC: Only VIC fluorescence is detected.

-

TT: Only FAM fluorescence is detected.

-

CT: Both VIC and FAM fluorescence are detected.

-

Pharmacogenomic Implications and Logical Relationships

The clinical application of this compound is intrinsically linked to the patient's VKORC1 genetic makeup. The genotype directly dictates the sensitivity to the drug, which in turn determines the required therapeutic dose.

Conclusion

The mechanism of action of this compound is characterized by the competitive inhibition of VKORC1, a pivotal enzyme in the vitamin K cycle. This targeted action effectively reduces the synthesis of active coagulation factors. The clinical utility of this compound is profoundly influenced by VKORC1 pharmacogenetics, where specific polymorphisms dictate patient sensitivity and dose requirements. A thorough understanding of its kinetic profile, combined with patient-specific genetic information, is paramount for the safe and effective use of this compound in anticoagulation therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Impact of genetic factors (VKORC1, CYP2C9, CYP4F2 and EPHX1) on the anticoagulation response to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical History of Indanedione Anticoagulant Discovery

Abstract: The mid-20th century marked a pivotal era in the development of oral anticoagulants. Following the groundbreaking discovery of coumarin derivatives, researchers sought alternatives, leading to the investigation and introduction of the indane-1,3-dione class of compounds. This technical guide details the history of their discovery, from the initial synthesis and screening to the elucidation of their mechanism of action as Vitamin K antagonists. It provides an in-depth look at the core experimental methodologies that defined their development, summarizes key pharmacological data, and explores the ultimate reasons for their decline in widespread clinical use in favor of coumarins like warfarin. This document is intended for researchers, scientists, and drug development professionals interested in the history of anticoagulant pharmacology and the legacy of the indanedione class.

The Preceding Era: Discovery of Vitamin K and Coumarins

The story of indanediones is intrinsically linked to the discoveries that preceded them. In the 1930s, Danish scientist Henrik Dam identified Vitamin K as an essential dietary factor for blood coagulation.[1] This foundational work was followed by a landmark discovery in the 1940s at the University of Wisconsin, where Karl Paul Link's team isolated dicumarol from spoiled sweet clover hay, identifying it as the causative agent of a hemorrhagic disease in cattle.[1][2] This compound, a derivative of 4-hydroxycoumarin, became the first clinically used oral anticoagulant and the progenitor of warfarin.[2] These events established the principle of antagonizing the Vitamin K-dependent pathway as a viable therapeutic strategy for anticoagulation and set the scientific stage for the exploration of other chemical scaffolds with similar activity.

Emergence of the Indanediones

Driven by the success of coumarins, research in the late 1940s and early 1950s focused on identifying novel chemical structures with oral anticoagulant properties. The indane-1,3-dione scaffold emerged as a promising candidate. Phenindione (2-phenyl-1,3-indandione) was one of the first compounds of this class to be synthesized and clinically investigated.[3] Early reports, such as a 1952 study on its use in 74 patients, demonstrated its efficacy. A 1955 study further explored the structure-activity relationships of various 2-phenyl-1,3-indandione derivatives, solidifying the class's potential.[4] For a time, indanediones like phenindione and later anisindione were considered viable alternatives to warfarin.[5]

Mechanism of Action: Inhibition of the Vitamin K Cycle

Subsequent research confirmed that indanediones share the same mechanism of action as coumarins.[6] They are potent, indirect-acting anticoagulants that function as Vitamin K antagonists.[7][8] Specifically, they inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[9] This enzyme is crucial for the Vitamin K cycle, a metabolic pathway in the liver that recycles oxidized Vitamin K epoxide back into its reduced form, Vitamin K hydroquinone.[10] This reduced form is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on several clotting factor precursors. This carboxylation is required for the biological activity of Vitamin K-dependent clotting factors: II (Prothrombin), VII, IX, and X.[11] By blocking VKORC1, indanediones deplete the pool of reduced Vitamin K, leading to the production of inactive or partially active clotting factors and thereby reducing the coagulability of the blood.[7]

Core Experimental Methodologies

The development of indanediones relied on key experimental protocols for their synthesis and biological evaluation.

Synthesis of 2-Aryl-1,3-Indandiones

The general synthesis of the lead compound, phenindione, involves a base-catalyzed condensation reaction. One common historical method involves heating phthalide with an appropriate aldehyde (e.g., benzaldehyde) in the presence of a base like sodium ethoxide.[12] An alternative route involves the condensation of phenylacetic acid with phthalic anhydride, followed by a rearrangement in the presence of sodium ethoxide to yield the final 2-phenyl-1,3-indandione product.[13]

References

- 1. hematology.org [hematology.org]

- 2. The Invention of Warfarin - American Chemical Society [acs.org]

- 3. Phenindione - Northern Synthesis [northernsynthesis.eu]

- 4. [Effect of nucleophilic and electrophilic substitutes on the anticoagulant action of various 2-phenyl-1, 3-indandione derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patient.info [patient.info]

- 6. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Phenindione – Uses, Benefits, Side Effects And Medicines Guide [zeelabpharmacy.com]

- 9. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. guidechem.com [guidechem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Fluindione: A Deep Dive into its Synthesis and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindione, a synthetic oral anticoagulant, belongs to the 1,3-indandione class of vitamin K antagonists. It is prescribed for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism, by inhibiting the synthesis of vitamin K-dependent clotting factors. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its mechanism of action, structure-activity relationships, and detailed experimental protocols relevant to its development and evaluation.

Medicinal Chemistry of this compound

Mechanism of Action

This compound exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several blood coagulation factors, including factors II (prothrombin), VII, IX, and X. By blocking VKORC1, this compound leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby reducing the coagulability of the blood.

The signaling pathway for this compound's mechanism of action is centered on the vitamin K cycle:

Caption: Inhibition of the Vitamin K Cycle by this compound.

Structure-Activity Relationships (SAR)

The anticoagulant activity of 2-aryl-1,3-indandione derivatives is influenced by the nature and position of substituents on the aryl ring. While a comprehensive quantitative SAR study for a wide range of this compound analogs is not extensively documented in publicly available literature, some general principles can be inferred.

Studies on various 2-aryl-1,3-indandione derivatives have shown that both nucleophilic and electrophilic substituents on the phenyl ring can affect the anticoagulant action.[2] The presence of a halogen, such as the fluorine atom in this compound, is a common feature in many active compounds. The anti-inflammatory and anticoagulant activities of these derivatives have been noted, suggesting a complex interplay of electronic and steric factors in their biological effects.[3][4]

Synthesis of this compound

The synthesis of this compound, chemically known as 2-(4-fluorophenyl)-1,3-indandione, is typically achieved through a condensation reaction between phthalide and 4-fluorobenzaldehyde in the presence of a strong base, such as sodium ethoxide.

The overall synthesis pathway can be visualized as follows:

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

Synthesis of 2-(4-fluorophenyl)-1,3-indandione (this compound)

This protocol is based on the general procedure for the synthesis of 2-aryl-1,3-indandiones.[1]

Materials:

-

Phthalide

-

4-Fluorobenzaldehyde

-

Sodium ethoxide

-

Absolute ethanol

-

Water

-

Ether

-

Methanol for recrystallization

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, a mixture of phthalide and 4-fluorobenzaldehyde is added.

-

The reaction mixture is refluxed for 1 hour.

-

After reflux, the ethanol is removed by distillation.

-

The residue is treated with water and then washed with ether.

-

The aqueous layer is acidified to precipitate the crude product.

-

The crude this compound is collected by filtration, dried, and then recrystallized from methanol to yield the purified product.

Quantitative Data for Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

| Phthalide | 4-Fluorobenzaldehyde | Sodium ethoxide | Ethanol | 1 hour (reflux) | 32% | [1] |

Note: The reported yield is for the crude product. Further purification by recrystallization may result in a lower final yield.

Biological Evaluation

Prothrombin Time (PT) Assay

The anticoagulant activity of this compound and its analogs is commonly evaluated using the prothrombin time (PT) assay. This assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.

Experimental Workflow for PT Assay:

Caption: Workflow for the Prothrombin Time (PT) Assay.

Protocol for Prothrombin Time (PT) Assay: [5][6][7]

-

Sample Collection: Whole blood is collected into a tube containing a 3.2% sodium citrate solution, which acts as an anticoagulant by chelating calcium ions.

-

Plasma Preparation: The blood sample is centrifuged to separate the plasma from the blood cells, yielding platelet-poor plasma (PPP).

-

Assay Performance: a. The PPP is incubated at 37°C. b. A pre-warmed thromboplastin-calcium reagent is added to the plasma. c. The time taken for a fibrin clot to form is measured in seconds. This is the prothrombin time.

-

Data Analysis: The PT of the test sample is compared to that of a control sample (plasma without the anticoagulant). An increased PT indicates anticoagulant activity. Results are often expressed as the International Normalized Ratio (INR) for clinical monitoring.

Conclusion

This technical guide has provided a detailed overview of the synthesis and medicinal chemistry of this compound. The synthetic pathway, while straightforward, offers opportunities for optimization to improve yields. The mechanism of action is well-understood, providing a solid basis for the design of new anticoagulants. Further comprehensive structure-activity relationship studies on a wider range of 2-aryl-1,3-indandione derivatives could lead to the discovery of novel anticoagulants with improved therapeutic profiles. The provided experimental protocols serve as a valuable resource for researchers engaged in the synthesis and evaluation of this compound and related compounds.

References

- 1. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of nucleophilic and electrophilic substitutes on the anticoagulant action of various 2-phenyl-1, 3-indandione derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some pharmacological properties of 2-aryl-1,3-indandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiinflammatory 2-aryl-1,3-indandiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 6. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]

- 7. spectra-labs.com [spectra-labs.com]

A Technical Guide to the Structural and Mechanistic Differences Between Fluindione and Warfarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindione and warfarin, both vitamin K antagonists (VKAs), are pivotal oral anticoagulants in the prevention and treatment of thromboembolic disorders. Despite their shared therapeutic goal of inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), their distinct chemical scaffolds—this compound being an indanedione derivative and warfarin a coumarin derivative—give rise to significant differences in their physicochemical properties, pharmacokinetics, pharmacodynamics, and metabolic pathways. This technical guide provides an in-depth comparative analysis of this compound and warfarin, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and employing visualizations to elucidate key structural and functional distinctions. A comprehensive understanding of these differences is paramount for researchers and clinicians in the fields of drug discovery, pharmacology, and personalized medicine to optimize anticoagulant therapy and guide the development of novel anticoagulants with improved therapeutic profiles.

Introduction

Oral anticoagulation therapy with vitamin K antagonists has been a cornerstone in the management of thromboembolic diseases for decades. Warfarin, a coumarin derivative, has historically been the most widely prescribed VKA globally.[1] In contrast, this compound, an indanedione derivative, has found significant use, particularly in France.[2][3] Both drugs exert their anticoagulant effect by inhibiting VKORC1, a critical enzyme in the vitamin K cycle, thereby preventing the gamma-carboxylation and activation of vitamin K-dependent clotting factors II, VII, IX, and X.[4][5]

However, the fundamental difference in their core chemical structures leads to notable variations in their clinical pharmacology. Warfarin is administered as a racemic mixture of R- and S-enantiomers, each with distinct metabolic pathways and potencies, while this compound is not a racemic compound.[3][5] These structural nuances influence their interaction with their target enzyme, metabolic fate, and pharmacokinetic profiles, ultimately impacting their clinical application and safety profiles. This guide aims to provide a detailed technical comparison of these two important anticoagulants.

Structural and Physicochemical Properties

The primary structural difference between this compound and warfarin lies in their heterocyclic core. This compound is characterized by a 1,3-indandione moiety, whereas warfarin is built upon a 4-hydroxycoumarin scaffold. This core difference dictates the overall shape, polarity, and stereochemical properties of the molecules.

| Property | This compound | Warfarin |

| Core Structure | 1,3-Indandione | 4-Hydroxycoumarin |

| IUPAC Name | 2-(4-fluorophenyl)-1H-indene-1,3(2H)-dione | (RS)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one |

| Chemical Formula | C₁₅H₉FO₂ | C₁₉H₁₆O₄ |

| Molar Mass | 240.23 g/mol | 308.33 g/mol |

| Stereochemistry | Achiral | Racemic mixture of (R)- and (S)-enantiomers |

Diagram 1: Chemical Structures of this compound and Warfarin

Caption: Comparative chemical structures.

Mechanism of Action and Target Interaction

Both this compound and warfarin are inhibitors of the vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein in the endoplasmic reticulum. VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone, which is then further reduced to vitamin K hydroquinone. This reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which post-translationally modifies vitamin K-dependent clotting factors, rendering them biologically active. By inhibiting VKORC1, both drugs lead to a depletion of reduced vitamin K, thereby impairing the coagulation cascade.[4][5]

Despite this common target, there is evidence to suggest subtle differences in their inhibitory mechanisms. Cell-based kinetic studies have indicated that this compound acts as a competitive inhibitor of VKOR, while warfarin is likely a mixed-type inhibitor.[6]

| Parameter | This compound | Warfarin | Reference |

| Target | Vitamin K epoxide reductase complex subunit 1 (VKORC1) | Vitamin K epoxide reductase complex subunit 1 (VKORC1) | [4][5] |

| Mechanism of Inhibition | Competitive inhibitor of VKOR | Mixed-type inhibitor of VKOR | [6] |

| IC₅₀ (Cell-based assay) | 6.6 nM | ~0.6 nM - 5.5 nM | [6][7] |

| Ki (in vitro assay with GSH) | Not available | 52 ± 12 nM | [4] |

Note: IC₅₀ values for warfarin can vary significantly depending on the experimental conditions, such as the use of DTT or GSH as the reducing agent in in vitro assays.[4]

Diagram 2: Vitamin K Cycle and Inhibition by VKAs

Caption: Inhibition of VKORC1 by VKAs.

Pharmacokinetics

The pharmacokinetic profiles of this compound and warfarin exhibit key differences that influence their clinical use, including their absorption, distribution, metabolism, and excretion.

| Pharmacokinetic Parameter | This compound | Warfarin | Reference |

| Stereochemistry | Achiral | Racemic mixture ((R)- and (S)-enantiomers) | [3] |

| Plasma Protein Binding | Extensively bound | ~99% (primarily to albumin) | [4][5] |

| Half-life | ~31-35 hours | 20-60 hours (effective); (R)-warfarin: 37-89h, (S)-warfarin: 21-43h | [2][5] |

| Metabolism | Hepatic (CYP1A2, 2B6, 2C9, 2D6, 3A4, 3A5) | Hepatic; (S)-warfarin primarily by CYP2C9; (R)-warfarin by CYP1A2, 2C19, 3A4 | [5][8] |

| Excretion | Primarily renal as inactive metabolites | Primarily renal as metabolites | [4][5] |

Metabolism

The metabolism of both drugs is predominantly hepatic and mediated by the cytochrome P450 (CYP) enzyme system. The specific isoforms involved, however, differ, which has significant implications for drug-drug interactions.

Warfarin's metabolism is stereoselective. The more potent (S)-enantiomer is primarily metabolized by CYP2C9, while the (R)-enantiomer is metabolized by multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4.[5] Genetic polymorphisms in CYP2C9 are a major source of interindividual variability in warfarin dose requirements.

This compound is also metabolized by a range of CYP enzymes, with CYP1A2 and CYP2C9 showing the highest affinity for the formation of its M2 metabolite.[8] The involvement of multiple CYPs may potentially lead to a different profile of drug-drug interactions compared to warfarin.

Diagram 3: Comparative Metabolic Pathways

Caption: CYP450-mediated metabolism.

Pharmacodynamics and Clinical Considerations

The anticoagulant effect of both this compound and warfarin is monitored using the International Normalized Ratio (INR). While both drugs can achieve therapeutic anticoagulation, there are differences in their dose requirements. Clinical studies have shown that the average daily maintenance dose of this compound is approximately three to four times higher than that of warfarin to achieve a similar therapeutic INR.

| Clinical Parameter | This compound | Warfarin | Reference |

| Monitoring | International Normalized Ratio (INR) | International Normalized Ratio (INR) | [4][5] |

| Average Maintenance Dose | 13.8 ± 6.7 mg/day | 3.7 ± 1.7 mg/day |

Experimental Protocols

Cell-Based VKOR Activity Assay

A common method to determine the IC₅₀ of VKAs involves a cell-based assay using human embryonic kidney (HEK293) cells engineered to express VKORC1 and a vitamin K-dependent reporter protein, such as Factor IX (FIX) with a gamma-carboxyglutamic acid (Gla) domain fused to a protein C (PC) reporter (FIXgla-PC).

Workflow:

-

Cell Culture and Transfection: HEK293 cells deficient in endogenous VKOR are cultured and transiently transfected with a plasmid expressing human VKORC1 and the FIXgla-PC reporter.

-

VKA Treatment: Transfected cells are incubated with varying concentrations of the VKA (this compound or warfarin) for a specified period (e.g., 48 hours).

-

Reporter Protein Quantification: The level of carboxylated (active) FIXgla-PC secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific to the carboxylated Gla domain.

-

Data Analysis: The percentage of VKOR activity is calculated relative to untreated control cells. The IC₅₀ value is then determined by fitting the dose-response data to a suitable pharmacological model.

Diagram 4: VKOR Inhibition Assay Workflow

Caption: Cell-based VKOR activity assay.

In Vitro VKOR Inhibition Assay (Microsomal)

This assay measures the inhibition of VKORC1 in a more isolated system using liver microsomes.

Protocol Outline:

-

Microsome Preparation: Liver microsomes containing VKORC1 are prepared from human or animal liver tissue.

-

Pre-incubation: Microsomes are pre-incubated with various concentrations of the VKA.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a vitamin K epoxide (KO) substrate and a reducing agent (historically dithiothreitol (DTT), but glutathione (GSH) is now considered more physiologically relevant).[4]

-

Reaction Quenching and Extraction: The reaction is stopped, and the vitamin K products are extracted using an organic solvent.

-

Analysis: The conversion of KO to vitamin K is quantified using high-performance liquid chromatography (HPLC).

-

Data Analysis: The IC₅₀ or Ki is determined from the dose-response curves.

Coagulation Time Assays

The prothrombin time (PT) is the primary laboratory test used to monitor the anticoagulant effect of VKAs.

Principle: The PT assay measures the time it takes for a fibrin clot to form in a citrated plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium. This test is sensitive to deficiencies in the extrinsic and common pathways of the coagulation cascade, which include the vitamin K-dependent factors II, VII, and X. The results are standardized by converting the PT in seconds to an INR.

Conclusion

While this compound and warfarin share the same therapeutic target and clinical application as oral anticoagulants, their fundamental structural differences as indanedione and coumarin derivatives, respectively, lead to distinct pharmacological profiles. Warfarin's stereochemistry and well-defined metabolism via CYP2C9 have been extensively studied, forming the basis for pharmacogenetic-guided dosing. This compound, being achiral, has a different, though somewhat overlapping, metabolic profile involving multiple CYP enzymes. The nuances in their mechanism of inhibition at the molecular level, with this compound acting as a competitive inhibitor and warfarin as a mixed-type inhibitor, may also contribute to differences in their clinical effects and potential for resistance.

For researchers and drug development professionals, these differences highlight the importance of the core chemical scaffold in determining the overall properties of a drug. A thorough understanding of the structure-activity relationships, target engagement kinetics, and metabolic pathways of existing drugs like this compound and warfarin is crucial for the rational design of next-generation anticoagulants with improved efficacy, safety, and predictability. The detailed comparative data and methodologies presented in this guide serve as a valuable resource for these ongoing research and development efforts.

References

- 1. How should a switch from this compound treatment to warfarin treatment be made?/nA young woman had pul [svelic.se]

- 2. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Relationship between maintenance dosages of this compound (Préviscan) and warfarin (Coumadin) for patients 70 years and older] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Fluindione as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of fluindione, a vitamin K antagonist of the indanedione class, for its application as a research compound.

Core Mechanism of Action

This compound exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1), a critical enzyme in the vitamin K cycle.[1][2][3] This inhibition disrupts the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors.[1][3] The absence of this post-translational modification results in the production of biologically inactive coagulation factors, thereby impeding the coagulation cascade.[1][4]

The primary molecular target of this compound is VKORC1. The inhibition of this enzyme leads to a downstream effect on the synthesis of vitamin K-dependent clotting factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S.[1][2][3][4]

Caption: Mechanism of action of this compound in the vitamin K cycle.

Pharmacological Data

The following tables summarize key quantitative data on the pharmacological properties of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 | Compound | Assay Conditions | Reference |

| Vitamin K epoxide reductase (VKOR) | 6.6 nM | This compound | Not specified | [5] |

| Factor VII Synthesis | 0.25 mg/L | This compound | Patient blood samples | [2][6] |

| Factor II Synthesis | 2.05 mg/L | This compound | Patient blood samples | [2][6] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Population | Notes | Reference |

| Tmax (Time to maximum concentration) | 2.0 hours (range: 0.5-6.0 h) | Healthy volunteers | Single dose study | [7] |

| Elimination Half-life | ~30 hours | Not specified | [8] | |

| 35 hours (SD: 6.5 h) | Healthy volunteers | [7] | ||

| 52-56 hours | Octogenarians | [2][7] | ||

| 69 hours (median) | Patients | Multiple doses | [2][6] | |

| Metabolism | Hepatic | Primarily by CYP2C9 | [7] | |

| Excretion | Renal | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

This protocol was designed to assess the antithrombotic efficacy of this compound in a human model that simulates arterial blood flow conditions.

Objective: To evaluate the effect of this compound on platelet and fibrin deposition on collagen- and tissue factor-coated surfaces under arterial shear stress.

Methodology:

-

Study Population: Ten healthy male volunteers were enrolled.

-

Dosing Regimen: this compound was administered in increasing doses to achieve two levels of stable anticoagulation, defined by the International Normalized Ratio (INR): 1.5-2.0 and 2.1-3.0. A subset of subjects also received concomitant aspirin (325 mg/day).[9]

-

Blood Collection: Native (non-anticoagulated) blood was drawn from the subjects.

-

Perfusion Chamber: A parallel-plate perfusion chamber was used to expose coverslips coated with either collagen or tissue factor (TF) to the flowing blood.

-

Flow Conditions: The blood was perfused through the chamber for 3 minutes at an arterial wall shear rate of 2600 s⁻¹.[9][10]

-

Quantification of Thrombus Formation: Platelet and fibrin deposition on the coverslips were quantified using immunoenzymatic methods.[9][10]

Key Findings from this Protocol:

-

This compound dose-dependently inhibited thrombus formation on tissue factor-coated surfaces by 50% at an INR of 1.5-2.0 and by 80% at an INR of 2.1-3.0.[9][10]

-

Collagen-induced thrombus formation was not significantly reduced by this compound alone.[9][10]

-

The combination of this compound and aspirin significantly reduced both tissue factor- and collagen-induced thrombus formation.[9][10]

Caption: Workflow for the ex vivo model of arterial thrombosis.

Drug Interactions and Other Considerations

This compound has a narrow therapeutic index and is subject to numerous drug-drug interactions that can potentiate or diminish its anticoagulant effect.[4][8]

-

Potentiating Effects (Increased Bleeding Risk): Co-administration with drugs like aspirin, nonsteroidal anti-inflammatory drugs (NSAIDs), and certain antibiotics (e.g., metronidazole, sulfamethoxazole) can increase the anticoagulant effect of this compound.[4]

-

Diminishing Effects (Reduced Efficacy): Drugs that induce hepatic enzymes, such as barbiturates and rifampin, can accelerate the metabolism of this compound and reduce its efficacy.[4]

Genetic variations, particularly in the VKORC1 and CYP2C9 genes, can significantly influence an individual's response to this compound, affecting dose requirements.[1][11]

Conclusion

This compound is a potent inhibitor of VKORC1, making it a valuable research tool for studying the vitamin K cycle and its role in coagulation. Its well-characterized pharmacology, coupled with the availability of established experimental models, provides a solid foundation for further investigation into its therapeutic potential and for the development of novel anticoagulants. Researchers utilizing this compound should pay close attention to its pharmacokinetic variability, potential for drug interactions, and the influence of genetic factors to ensure accurate and reproducible experimental outcomes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | 957-56-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]

- 8. title [tellmegen.com]

- 9. Antithrombotic efficacy of the vitamin K antagonist this compound in a human Ex vivo model of arterial thrombosis : effect of anticoagulation level and combination therapy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ClinPGx [clinpgx.org]

Fluindione's Impact on Vitamin K-Dependent Clotting Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of fluindione, an indanedione derivative oral anticoagulant, focusing on its effects on the vitamin K-dependent clotting factors. This document provides a comprehensive overview of the biochemical pathways, quantitative data on factor inhibition, and detailed experimental protocols for the assessment of its anticoagulant effects.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[1] This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several clotting factors.

The vitamin K cycle involves the conversion of vitamin K between three forms: quinone, hydroquinone, and epoxide. The reduced form, vitamin K hydroquinone, acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamic acid residues on the N-terminus of vitamin K-dependent proteins, converting them to gamma-carboxyglutamic acid (Gla) residues. These Gla residues are crucial for the calcium-binding properties of these proteins, enabling them to interact with phospholipid surfaces and participate in the coagulation cascade.

By inhibiting VKORC1, this compound prevents the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone. This leads to a depletion of the active, reduced form of vitamin K, thereby impairing the gamma-carboxylation of vitamin K-dependent proteins. As a result, these proteins are synthesized in an under-carboxylated, biologically inactive form.

The vitamin K-dependent proteins affected by this compound include:

-

Procoagulant Factors: Factor II (Prothrombin), Factor VII, Factor IX, and Factor X.

-

Anticoagulant Proteins: Protein C and Protein S.

The inhibition of both procoagulant and anticoagulant factors contributes to the overall anticoagulant effect of this compound, which is monitored clinically by the Prothrombin Time (PT) and expressed as the International Normalized Ratio (INR).[2]

Quantitative Data on the Effect of this compound

The inhibitory effect of this compound on vitamin K-dependent clotting factors is dose-dependent. The following tables summarize the available quantitative data.

In Vitro Inhibition of Clotting Factor Synthesis

The concentration of this compound required to inhibit the synthesis of different clotting factors by 50% (IC50) varies for each factor.

| Clotting Factor | Median IC50 (mg/L) |

| Factor VII | 0.25[3] |

| Factor II | 2.05[3] |

| Factor IX | Not explicitly stated |

| Factor X | Not explicitly stated |

| Protein C | Not explicitly stated |

| Protein S | Not explicitly stated |

Table 1: Median this compound Concentration (IC50) for 50% Inhibition of Clotting Factor Synthesis. Data from a pharmacokinetic-pharmacodynamic analysis in patients.[3]

Relationship between INR and Clotting Factor Activity

While direct dose-response data for this compound across all factors is limited, the relationship between the therapeutic marker (INR) and the activity of vitamin K-dependent factors provides valuable insight into the in vivo effects of vitamin K antagonists.

| INR Range | Factor II Activity (%) | Factor VII Activity (%) | Factor IX Activity (%) | Factor X Activity (%) |

| 1.0 - 1.5 | ~80-100 | ~70-90 | ~85-100 | ~80-100 |

| 1.5 - 2.0 | ~50-70 | ~40-60 | ~60-80 | ~50-70 |

| 2.0 - 3.0 | ~30-50 | ~20-40 | ~40-60 | ~30-50 |

| > 3.0 | <30 | <20 | <40 | <30 |

Table 2: Estimated Percentage of Clotting Factor Activity at Different INR Ranges in Patients on Vitamin K Antagonist Therapy. These are general estimations and can vary between individuals.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of this compound on vitamin K-dependent clotting factors.

One-Stage Clotting Assay for Factors II, VII, IX, and X

This assay is a functional, clot-based method used to determine the activity of a specific clotting factor in plasma.

Principle: The assay is based on the ability of the patient's plasma to correct the clotting time of a plasma sample that is specifically deficient in the factor being measured. The degree of correction is proportional to the activity of the factor in the patient's plasma.

Materials:

-

Patient Platelet-Poor Plasma (PPP)

-

Factor-Deficient Plasma (e.g., Factor VII-deficient plasma)

-

Standard Reference Plasma with known factor activity

-

Appropriate activator reagent (e.g., Thromboplastin for Factor VII, Activated Partial Thromboplastin Time (APTT) reagent for Factors IX and X)

-

Calcium Chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Preparation of Standard Curve:

-

Prepare serial dilutions of the Standard Reference Plasma (e.g., 1:10, 1:20, 1:40, 1:80) in an appropriate buffer.

-

For each dilution, mix a defined volume of the diluted standard with an equal volume of the specific factor-deficient plasma.

-

Incubate the mixture at 37°C.

-

Add the appropriate activator reagent and incubate for a specified time.

-

Initiate clotting by adding CaCl2 and record the clotting time.

-

Plot the clotting times against the corresponding factor concentrations (on a log-log scale) to generate a standard curve.

-

-

Patient Sample Analysis:

-

Prepare serial dilutions of the patient's PPP.

-

Repeat the steps outlined for the standard curve preparation using the patient's plasma dilutions.

-

Determine the clotting times for the patient's plasma dilutions.

-

-

Calculation of Factor Activity:

-

Using the standard curve, determine the factor concentration corresponding to the clotting times obtained for the patient's plasma dilutions.

-

Calculate the average factor activity and express it as a percentage of the normal activity.

-

Chromogenic Assay for Protein C Activity

This is a functional assay that measures the amidolytic activity of Activated Protein C (APC).

Principle: Protein C in the plasma sample is activated to APC by a specific enzyme (e.g., from snake venom). The amount of APC generated is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound. The rate of color development is directly proportional to the Protein C activity in the sample.[4][5][6][7]

Materials:

-

Patient Platelet-Poor Plasma (PPP)

-

Protein C activator (e.g., Protac®)

-

Chromogenic substrate specific for APC

-

Standard Reference Plasma with known Protein C activity

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Standard Curve:

-

Prepare serial dilutions of the Standard Reference Plasma.

-

Add a defined volume of each dilution to the wells of a microplate.

-

Add the Protein C activator to each well and incubate to allow for the conversion of Protein C to APC.

-

Add the chromogenic substrate to each well.

-

Measure the change in absorbance over time at the appropriate wavelength.

-

Plot the rate of absorbance change against the corresponding Protein C concentrations to generate a standard curve.

-

-

Patient Sample Analysis:

-

Add a defined volume of the patient's PPP to the microplate wells.

-

Repeat the steps outlined for the standard curve preparation.

-

-

Calculation of Protein C Activity:

-

Using the standard curve, determine the Protein C activity corresponding to the rate of absorbance change observed for the patient's sample.

-

Express the result as a percentage of normal activity.

-

Clot-Based Assay for Protein S Activity

This functional assay measures the cofactor activity of Protein S in the presence of Activated Protein C.[8][9]

Principle: The assay is based on the ability of Protein S in the patient's plasma to enhance the anticoagulant activity of a known amount of APC. This enhancement is measured by the prolongation of a clotting time (e.g., APTT or PT). The degree of prolongation is proportional to the functional Protein S activity.[8][9]

Materials:

-

Patient Platelet-Poor Plasma (PPP)

-

Protein S-deficient plasma

-

Activated Protein C (APC)

-

Clotting activator (e.g., APTT reagent)

-

Calcium Chloride (CaCl2) solution

-

Standard Reference Plasma with known Protein S activity

-

Coagulometer

Procedure:

-

Preparation of Standard Curve:

-

Prepare serial dilutions of the Standard Reference Plasma.

-

For each dilution, mix a defined volume of the diluted standard with Protein S-deficient plasma, APC, and the clotting activator.

-

Incubate the mixture at 37°C.

-

Initiate clotting by adding CaCl2 and record the clotting time.

-

Plot the clotting times against the corresponding Protein S concentrations to generate a standard curve.

-

-

Patient Sample Analysis:

-

Prepare serial dilutions of the patient's PPP.

-

Repeat the steps outlined for the standard curve preparation using the patient's plasma dilutions.

-

-

Calculation of Protein S Activity:

-

Using the standard curve, determine the Protein S activity corresponding to the clotting times obtained for the patient's plasma.

-

Express the result as a percentage of normal activity.

-

Mandatory Visualizations

Experimental Workflow for Assessing this compound's Effect

The following diagram illustrates a typical experimental workflow for evaluating the impact of this compound on a specific vitamin K-dependent clotting factor.

Conclusion

This compound is a potent oral anticoagulant that effectively reduces the activity of vitamin K-dependent clotting factors by inhibiting VKORC1 in the vitamin K cycle. The extent of this inhibition is dose-dependent and can be quantitatively assessed using a variety of laboratory assays. The provided experimental protocols offer a framework for researchers and drug development professionals to accurately measure the impact of this compound and other vitamin K antagonists on the coagulation system. A thorough understanding of these mechanisms and methodologies is crucial for the continued development and safe application of anticoagulant therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Protein C Assays [practical-haemostasis.com]

- 5. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

- 6. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein C Activity | MLabs [mlabs.umich.edu]

- 8. Protein S Activity, Clot [testguide.labmed.uw.edu]

- 9. Protein S Assays [practical-haemostasis.com]

An Initial Investigation into the Biological Activity of Fluindione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluindione is an oral anticoagulant belonging to the indanedione class of vitamin K antagonists (VKAs).[1] While warfarin is the most commonly prescribed VKA globally, this compound is frequently used in some European countries, notably France.[2] Its primary therapeutic application is in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with atrial fibrillation.[1] This technical guide provides an in-depth overview of the initial investigation into this compound's biological activity, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. It also details key experimental protocols and visualizes the core signaling pathways involved.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by targeting the vitamin K cycle, a critical pathway for the synthesis of active coagulation factors in the liver.[1] The key molecular target of this compound is the enzyme Vitamin K epoxide reductase complex 1 (VKORC1).[3]

VKORC1 is responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone, the active form of vitamin K. This reduced vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent proteins. This carboxylation is crucial for the biological activity of several clotting factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S.[3]

By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, and therefore inactive, clotting factors.[3] This impairment of the coagulation cascade results in a dose-dependent anticoagulant effect. Cell-based kinetic studies suggest that this compound acts as a competitive inhibitor of VKOR.[3][4]

Pharmacodynamics and Pharmacokinetics

The anticoagulant effect of this compound is not immediate, with a delayed onset of action of 24 to 72 hours.[1] This delay is due to the time required for the clearance of already circulating active clotting factors. The pharmacodynamic effect of this compound is monitored by measuring the International Normalized Ratio (INR), which is a standardized measure of the prothrombin time.[1]

This compound exhibits significant interindividual variability in its pharmacokinetic and pharmacodynamic profiles.[5] It has a long half-life, with a median reported value of around 69 hours in patients.[5]

Quantitative Data on this compound's Biological Activity

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 (VKOR Activity) | Similar to Warfarin | HEK293 cells | [6] |

| IC50 (Factor VII synthesis) | 0.25 mg/L | Patients | [5] |

| IC50 (Factor II synthesis) | 2.05 mg/L | Patients | [5] |

Table 1: In vitro and in vivo inhibitory concentrations of this compound.

| Parameter | Value | Population | Reference |

| Half-life (t½) | ~69 hours | Patients | [5] |

| Time to Onset of Action | 24 - 72 hours | Patients | [1] |

Table 2: Key pharmacokinetic parameters of this compound.

Signaling Pathways and Experimental Workflows

The Vitamin K Cycle and this compound's Point of Intervention

The following diagram illustrates the vitamin K cycle and highlights the inhibitory action of this compound on VKORC1.

Caption: The Vitamin K cycle and the inhibitory effect of this compound on VKORC1.

Experimental Workflow for Cell-Based VKOR Activity Assay

This diagram outlines a typical workflow for assessing the inhibitory effect of this compound on VKORC1 activity in a cell-based assay.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Multiplexed measurement of variant abundance and activity reveals VKOR topology, active site and human variant impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

Fluindione's Role in the Vitamin K Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluindione, an indanedione derivative, is an oral anticoagulant that functions as a vitamin K antagonist. Its therapeutic effect is achieved through the potent and competitive inhibition of the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. This inhibition disrupts the gamma-carboxylation of vitamin K-dependent coagulation factors, leading to the production of inactive clotting factors and a subsequent anticoagulant effect. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Introduction

Vitamin K antagonists (VKAs) have long been a cornerstone in the prevention and treatment of thromboembolic disorders.[1] this compound, while used less commonly worldwide than warfarin, is a prominent anticoagulant in some European countries, particularly France.[2][3] As a member of the indanedione class of VKAs, this compound's primary mechanism of action is the disruption of the vitamin K cycle.[4] This cycle is essential for the post-translational modification of several clotting factors, namely factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[5] By inhibiting this vital pathway, this compound effectively reduces the procoagulant state of the blood. Understanding the precise role of this compound within the vitamin K cycle is paramount for its safe and effective clinical use, as well as for the development of novel anticoagulants.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of this compound is directly attributable to its interference with the vitamin K cycle, a hepatic process that ensures a continuous supply of the reduced form of vitamin K (vitamin K hydroquinone). Vitamin K hydroquinone is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins to form gamma-carboxyglutamic acid (Gla) residues.[6] This carboxylation is crucial for the calcium-binding capacity and subsequent biological activity of the coagulation factors.

The vitamin K cycle involves the interconversion of three forms of vitamin K: vitamin K quinone, vitamin K hydroquinone, and vitamin K epoxide. This compound exerts its effect by inhibiting Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), the enzyme responsible for the reduction of vitamin K epoxide back to vitamin K quinone.[7] Studies have shown that this compound acts as a competitive inhibitor of VKORC1.[8] This competitive inhibition leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone, thereby limiting the gamma-carboxylation of vitamin K-dependent clotting factors. The resulting under-carboxylated proteins, often referred to as Proteins Induced by Vitamin K Absence or Antagonism (PIVKAs), are functionally inactive, leading to a prolongation of clotting time.[5]

Quantitative Data

The potency and pharmacokinetic/pharmacodynamic profile of this compound have been characterized in several studies. This section summarizes key quantitative data in a tabular format for ease of comparison.

In Vitro Potency of this compound and Other Vitamin K Antagonists

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of this compound and other common VKAs against VKORC1.

| Anticoagulant | IC50 (nM) for VKORC1 Inhibition | Reference |

| Acenocoumarol | Lower than other VKAs | [8] |

| Phenprocoumon | Intermediate | [8] |

| Warfarin | Intermediate | [8] |

| This compound | Higher than other VKAs | [8] |

Note: A lower IC50 value indicates a higher potency. The referenced study indicates a qualitative comparison of potency rather than specific numerical values in the main text, with acenocoumarol being the most potent.

Pharmacokinetic Parameters of this compound

The pharmacokinetic properties of this compound determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and duration of action.

| Parameter | Value | Population | Reference |

| Half-life (t½) | ~69 hours | Patients | [9] |

| 52 - 56 hours | Octogenarians | [2] | |

| Volume of Distribution (Vd) | ~8 L | Octogenarians | [2] |

| Clearance (CL) | ~0.1 L/hr | Octogenarians | [2] |

| Time to Peak Concentration (Tmax) | ~2.0 hours | Healthy Volunteers | [2] |

Pharmacodynamic Parameters of this compound

The pharmacodynamic effects of this compound are assessed by its impact on coagulation markers, primarily the International Normalized Ratio (INR).

| Parameter | Value | Population | Reference |

| IC50 for Clotting Factor Synthesis Inhibition | 0.25 mg/L (Factor VII) - 2.05 mg/L (Factor II) | Patients | [9] |

| Therapeutic INR Range | 2.0 - 3.0 (most indications) | General | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell-Based VKORC1 Inhibition Assay

This assay is used to determine the in vitro potency of this compound in inhibiting VKORC1 activity in a cellular context.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for VKORC1.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express a reporter protein, such as a fusion protein of Factor IX with a protein C epitope tag (FIXgla-PC). These cells are cultured in appropriate media.

-

Incubation with this compound: The cells are incubated with increasing concentrations of this compound for a set period (e.g., 24 hours) in the presence of a fixed concentration of vitamin K epoxide (KO), typically around 5 µM.[11]

-

Reporter Protein Carboxylation Measurement: The degree of gamma-carboxylation of the secreted reporter protein is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This is achieved by capturing the reporter protein with an antibody against its tag and detecting the carboxylated form with a calcium-dependent antibody that specifically recognizes the Gla domains.

-

Data Analysis: The percentage of VKORC1 inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.[4]

Measurement of Vitamin K-Dependent Clotting Factor Activity

This protocol describes the measurement of the activity of specific vitamin K-dependent clotting factors in plasma samples from patients treated with this compound.

Objective: To quantify the reduction in the activity of Factors II, VII, IX, and X.

Methodology:

-

Sample Collection: Whole blood is collected from patients into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-poor plasma is obtained by centrifugation.

-

Coagulation Assays: One-stage clotting assays are performed for each factor. This involves mixing the patient's plasma with a factor-deficient plasma (a plasma sample that is specifically lacking the factor to be measured).

-

Activation of Coagulation: A reagent specific for the activation of the extrinsic (for Factor VII) or intrinsic (for Factors II, IX, and X) pathway is added to the plasma mixture.

-

Clotting Time Measurement: The time taken for a clot to form is measured using a coagulometer.

-

Calculation of Factor Activity: The clotting time of the patient's plasma is compared to a standard curve generated using plasma with known concentrations of the clotting factor. The activity is typically expressed as a percentage of normal activity.

Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement

The PT/INR test is the standard method for monitoring the anticoagulant effect of this compound in a clinical setting.

Objective: To assess the overall effect of this compound on the extrinsic and common pathways of coagulation.

Methodology:

-

Sample Collection: A blood sample is collected via venipuncture into a tube containing sodium citrate.[12]

-

Plasma Preparation: The blood sample is centrifuged to separate the plasma.

-

PT Measurement: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample, and the time it takes for a clot to form is measured in seconds. This is the prothrombin time (PT).[10][12]

-

INR Calculation: To standardize the results across different laboratories and thromboplastin reagents, the PT is converted to the International Normalized Ratio (INR). The INR is calculated using the following formula:[12] INR = (Patient PT / Mean Normal PT) ^ ISI Where:

-

Patient PT is the prothrombin time of the patient's sample in seconds.

-

Mean Normal PT is the geometric mean prothrombin time of a healthy population.

-

ISI (International Sensitivity Index) is a value assigned to each batch of thromboplastin reagent by the manufacturer to indicate its sensitivity compared to an international reference standard.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involved in this compound's mechanism of action.

Caption: The Vitamin K Cycle and the inhibitory action of this compound on VKORC1.

Caption: Experimental workflow for assessing the in vitro efficacy of this compound.

References

- 1. Vitamin K antagonist - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetic and pharmacodynamic variability of this compound in octogenarians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Anticoagulation Quality between Acenocoumarol and Warfarin in Patients with Mechanical Prosthetic Heart Valves: Insights from the Nationwide PLECTRUM Study [mdpi.com]

- 4. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitamin K - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structural and cellular basis of vitamin K antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

Methodological & Application

Application Note: Quantification of Fluindione in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fluindione in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery. This application note provides a comprehensive protocol for researchers involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this compound.

Introduction

This compound is an oral anticoagulant belonging to the vitamin K antagonist class, prescribed for the prevention and treatment of thromboembolic disorders. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for therapeutic drug monitoring to ensure patient safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity.[1] This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Warfarin-d5 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent[1]

-

Mass Spectrometer: Shimadzu LCMS-8045 triple quadrupole mass spectrometer or equivalent[1]

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 5 µm)[1]

Standard and Quality Control Sample Preparation

Stock solutions of this compound and warfarin-d5 were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human plasma.

Sample Preparation Protocol

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

-

Thaw plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Warfarin-d5).

-

Add 350 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 15,000 x g for 7 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation was achieved on a C18 column with a gradient elution program. The mass spectrometer was operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 5 µm[1] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min[1] |

| Column Temperature | 50 °C[1] |

| Injection Volume | 2 µL[1] |

| Gradient Program | Time (min) |

| 0.00 | |

| 0.50 | |

| 2.50 | |

| 3.00 | |

| 5.00 | |

| 5.01 | |

| 7.00 |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| This compound (Quantifier) | |

| This compound (Qualifier) | |

| Warfarin-d5 (IS) |